molecular formula C13H13NO2 B096854 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid CAS No. 15898-26-7

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No. B096854
CAS RN: 15898-26-7
M. Wt: 215.25 g/mol
InChI Key: WNZAIUIEXCYTCY-UHFFFAOYSA-N
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Description

The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of a benzoic acid group attached to the pyrrole ring, which is further substituted with two methyl groups at the 2nd and 5th positions. The structure of this compound suggests potential for various chemical and biological applications.

Synthesis Analysis

The synthesis of pyrrole derivatives is often achieved through multicomponent reactions, as demonstrated in the synthesis of a related compound, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, which was prepared using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

Structural characterization of pyrrole derivatives is commonly performed using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. For instance, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction, revealing a triclinic space group and the presence of hydrogen bonds forming dimeric rings . Density functional theory (DFT) calculations are also used to predict molecular geometry and vibrational wavenumbers, as seen in the study of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid .

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For example, the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to suppress cell growth and increase glucose uptake rate in Chinese hamster ovary cells, indicating its potential to modulate biochemical pathways . Additionally, the complexation behavior of pyrrole derivatives with cyclodextrins has been studied, showing different complexation behavior in aqueous and non-aqueous environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. Theoretical calculations, such as DFT, are used to investigate properties like molecular electrostatic potential (MEP), frontier molecular orbitals, and thermodynamic properties . These properties are crucial for understanding the reactivity and potential applications of the compound. For instance, the corrosion inhibition properties of a pyrrole derivative on steel surfaces were attributed to the compound's ability to block active sites .

Scientific Research Applications

Antimycobacterial and Antibacterial Properties

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives show significant potential in antimicrobial research. These derivatives have been synthesized and tested for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Some compounds in this category have demonstrated promising anti-tubercular activity, making them of interest in the field of infectious diseases (Joshi et al., 2017); (Joshi et al., 2008); (Joshi et al., 2012).

Temperature Sensing Material

An interesting application of this compound derivatives lies in the development of temperature-sensitive materials. The derivative 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid has been found to exhibit controllable fluorescence in solid state, which can be exploited to create materials for temperature monitoring. This highlights the potential of these compounds in creating responsive materials for various technological applications (Han et al., 2013).

Monoclonal Antibody Production

In the field of biotechnology, derivatives of this compound have been identified as potential enhancers of monoclonal antibody production in Chinese hamster ovary cell cultures. This represents a significant development in the production of monoclonal antibodies, which are crucial in the pharmaceutical industry (Aki et al., 2021).

EPH-Ephrin Antagonism

This compound derivatives have been investigated for their role as EPH receptor inhibitors. These compounds have shown varying levels of effectiveness in blocking EPH-ephrin interactions, which is significant in the study of pathological conditions involving EPH kinases (Lodola et al., 2014).

Corrosion Inhibition

Another interesting application is in the field of materials science, particularly as corrosion inhibitors. Pyrrole derivatives, such as 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, have shown effectiveness in protecting metal surfaces, indicating potential for these compounds in industrial applications (Louroubi et al., 2019).

Safety and Hazards

The compound has been classified as having acute toxicity when ingested and can cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The synthesized molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZAIUIEXCYTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332598
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15898-26-7
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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